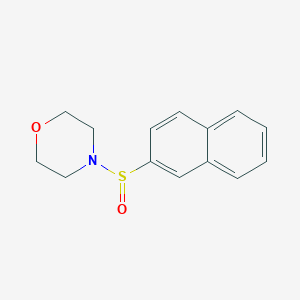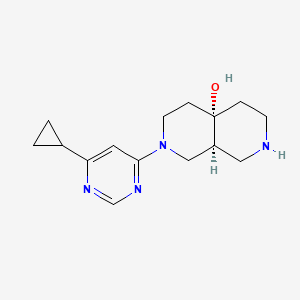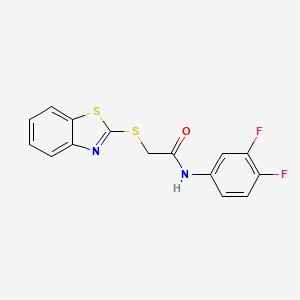
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione, also known as IKK inhibitor VII, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of IKK, which is a protein kinase that plays a crucial role in the regulation of the immune response and inflammation. In
Mécanisme D'action
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII works by binding to the ATP-binding site of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione, which prevents the phosphorylation of IκBα, a protein that inhibits the activation of NF-κB. This results in the inhibition of NF-κB activation and the downstream production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. This compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and chemokines such as CXCL1 and CXCL2. Moreover, 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII can inhibit the migration of immune cells to the site of inflammation, which can further reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII in lab experiments is its potency and specificity for 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibition. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione in various biological processes. However, one of the limitations of using 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII is its poor solubility in aqueous solutions, which can complicate its use in some experiments.
Orientations Futures
There are several future directions for the study of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII. One of the potential applications of this compound is in the treatment of cancer. 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione has been shown to play a critical role in the survival and proliferation of cancer cells, and the inhibition of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione by 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII can induce apoptosis in cancer cells. Moreover, the use of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII in combination with other cancer therapies may enhance their efficacy. Another potential application of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. The inhibition of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione can suppress the production of autoantibodies and reduce the inflammatory response in these diseases. Finally, the development of more potent and selective 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitors may further enhance our understanding of the role of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione in various biological processes and lead to the development of novel therapeutics.
Méthodes De Synthèse
The synthesis of 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII involves the condensation of 2-(1H-indol-3-yl)acetaldehyde and 5-(4-methoxyphenyl)-1,3-cyclohexanedione in the presence of a base. The resulting product is purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the immune response and inflammation. By inhibiting the activation of NF-κB, 2-(1H-indol-3-ylmethylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione inhibitor VII can suppress the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various diseases.
Propriétés
IUPAC Name |
2-(1H-indol-3-ylmethylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-26-17-8-6-14(7-9-17)15-11-21(24)19(22(25)12-15)10-16-13-23-20-5-3-2-4-18(16)20/h2-10,13,15,23H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFCTTXGDYSOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C(=CC3=CNC4=CC=CC=C43)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-ylmethylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5690931.png)

![(3S*,4R*)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5690946.png)
![4-tert-butyl-6-{[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-1-piperidinyl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5690950.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylimidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5690951.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[2-(ethylthio)propanoyl]piperidine](/img/structure/B5690973.png)
![N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5690975.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5690983.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B5690990.png)